(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C5H8ClN3O2S |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-4-7-8-5(9(4)2)3-12(6,10)11/h3H2,1-2H3 |
InChI Key |
AFQHKNGMLRZTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4-Triazole Precursors
A patented method describes the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl derivatives, which are key intermediates for further functionalization. The method involves:
- Step 1: Methylation of 1,2,4-triazole by reacting with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.
- Step 2: Lithiation of the methylated triazole using n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran at low temperature, followed by electrophilic substitution with dibromomethane or trimethylchlorosilane to introduce bromine or trimethylsilyl groups at the 5-position.
- Step 3: Carboxylation by bubbling carbon dioxide into the lithiated intermediate to form 3-carboxylic acid derivatives.
- Step 4: Esterification of the carboxylic acid with methanol in the presence of thionyl chloride to obtain methyl esters.
- Step 5: Reduction or dehalogenation of brominated esters using palladium on carbon catalyst and hydrogen gas, or zinc powder in acetic acid, to yield 1-methyl-1H-1,2,4-triazole-3-methyl formate.
This multi-step sequence provides a robust route to functionalized triazole intermediates suitable for further sulfonylation reactions.
Introduction of Methanesulfonyl Chloride Group
The methanesulfonyl chloride group is typically introduced by reacting the hydroxyl-functionalized triazole intermediate with methanesulfonyl chloride under controlled conditions:
- The hydroxy group on the triazole methyl substituent undergoes nucleophilic substitution with methanesulfonyl chloride.
- The reaction is performed in the presence of a base such as triethylamine to scavenge the hydrochloric acid formed.
- The reaction is usually carried out in an inert solvent like toluene at room temperature for about 30 minutes.
- After completion, the triethylamine hydrochloride salt is filtered off, and the product is purified by column chromatography.
This method is analogous to the sulfonylation of α-hydroxy-benzylphosphonates with methanesulfonyl chloride, which has been well documented in recent literature. The reaction proceeds efficiently with yields typically above 70%, and the product is characterized by NMR and mass spectrometry.
Comparative Data Table of Key Reaction Parameters
| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation of 1,2,4-triazole | 1,2,4-triazole, KOH, EtOH, chloromethane | Reflux | Several hrs | High | Produces 1-methyl-1,2,4-triazole |
| Lithiation and electrophilic substitution | 1-methyl-1,2,4-triazole, n-BuLi or LDA, THF, dibromomethane or TMSCl | -78 °C | 1-2 hrs | Moderate | Introduces 5-bromo or 5-trimethylsilyl group |
| Carboxylation with CO2 | Lithiated intermediate, CO2 | -78 °C to RT | 1-2 hrs | Moderate | Forms 3-carboxylic acid derivatives |
| Esterification with methanol and thionyl chloride | 3-carboxylic acid, MeOH, SOCl2 | 0-25 °C | 1-3 hrs | High | Produces methyl esters |
| Reduction/dehalogenation | Pd/C, H2 or Zn, AcOH | RT to 50 °C | Several hrs | High | Removes bromine, yields methyl formate |
| Sulfonylation with methanesulfonyl chloride | Hydroxy intermediate, MsCl, Et3N, toluene | RT | 30 min | 70-85 | Produces methanesulfonyl chloride derivative |
Characterization and Purification
- NMR Spectroscopy: ^1H, ^13C, and ^31P NMR are used for intermediates; for the final sulfonyl chloride, characteristic shifts confirm substitution.
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.
- Chromatography: Column chromatography on silica gel with solvents such as dichloromethane/methanol mixtures is standard for purification.
- Physical Properties: Melting points and crystallinity data support compound identification.
Summary of Research Findings and Practical Notes
- The multi-step synthesis from 1,2,4-triazole to the methanesulfonyl chloride derivative is well-established with reproducible yields.
- The key to success is careful control of low-temperature lithiation and carboxylation steps to avoid side reactions.
- Sulfonylation with methanesulfonyl chloride is rapid and efficient under mild conditions.
- The use of bases like triethylamine is essential to neutralize HCl byproduct and drive the reaction forward.
- Purification by chromatography ensures high purity suitable for further applications in pharmaceuticals or agrochemicals.
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or bases to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for new antibiotic formulations .
Pharmacokinetic Enhancements
The incorporation of methyl sulfonamide substituents into triazole structures has been shown to improve pharmacokinetic properties. In a study focusing on the synthesis of new triazole derivatives, it was found that these modifications enhance solubility and bioavailability, which are critical factors for effective drug development .
Case Study: SGLT2 Inhibitors
A notable application is in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors. These compounds are crucial for managing diabetes mellitus by promoting glucose excretion through urine. The use of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride in synthesizing novel SGLT2 inhibitors has been documented, showcasing its utility in pharmaceutical research .
Agricultural Applications
Herbicidal Properties
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride has been evaluated for its herbicidal properties. Research indicates that certain triazole derivatives exhibit significant phytotoxic effects on various plant species. For example, specific derivatives were tested against Allium cepa (onion) and demonstrated strong inhibition of shoot and root growth at low concentrations . This suggests potential use as a selective herbicide in agricultural practices.
Case Study: Phytotoxicity Assessment
In experiments assessing the phytotoxic effects of synthesized triazole compounds, it was observed that some derivatives caused up to 90% inhibition of root development in treated plants. This highlights the compound's potential as a herbicide that can selectively target unwanted vegetation while preserving crop species .
Synthesis and Chemical Reactions
Reagent in Organic Synthesis
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride serves as an important reagent in organic synthesis. It is often utilized in the preparation of sulfonamides and other functionalized compounds through nucleophilic substitution reactions. The versatility of this compound allows for the introduction of various functional groups into organic molecules .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active sites of enzymes such as aromatase, thereby disrupting their function and inhibiting cancer cell growth .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Efficiency : The target compound’s synthesis is less complex than pyridyl-substituted analogues due to fewer steric effects, enabling higher yields in mesylation reactions .
- Stability Issues : Sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions during handling—a common challenge across all analogues .
Biological Activity
(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and its role as a synthetic intermediate in drug development. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 209.66 g/mol |
| IUPAC Name | (4,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
| Canonical SMILES | CC1=NN=C(N1C)CS(=O)(=O)Cl |
Synthesis and Reaction Mechanisms
The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1,2,4-triazole derivatives with methanesulfonyl chloride under basic conditions. Commonly used bases include triethylamine to neutralize hydrochloric acid produced during the reaction. The reaction is generally conducted at low temperatures to optimize yield and purity .
Reaction Types
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the chloride group is replaced by various nucleophiles.
- Oxidation and Reduction Reactions : Although less common than substitution reactions, these can occur under specific conditions.
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole exhibit cytotoxic activity against various cancer cell lines. Specifically:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cell proliferation. Molecular docking studies suggest that it can bind to active sites of enzymes such as aromatase, disrupting their function and inhibiting cancer cell growth .
Case Studies
- In Vitro Testing : A study evaluated the anticancer efficacy of synthesized triazole derivatives on MCF-7 human breast cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation at micromolar concentrations .
- Antimicrobial Activity : Other derivatives have shown promising results against various pathogens, including strains of Candida species and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were assessed to determine effectiveness .
Comparative Analysis with Similar Compounds
A comparison with other triazole derivatives reveals that (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonyl chloride possesses unique reactivity due to its combination of functional groups:
| Compound | Unique Features |
|---|---|
| 1,2,4-Triazole | Lacks sulfonyl chloride functionality |
| Methanesulfonyl Chloride | Lacks the triazole ring |
| (Dimethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride | Similar reactivity but different structural properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
